molecular formula C5H11NO B154611 (3-Aminocyclobutyl)methanol CAS No. 130369-00-5

(3-Aminocyclobutyl)methanol

Cat. No. B154611
M. Wt: 101.15 g/mol
InChI Key: BMCBDSKJVXYMJF-UHFFFAOYSA-N
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Description

“(3-Aminocyclobutyl)methanol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 .


Synthesis Analysis

While specific synthesis methods for “(3-Aminocyclobutyl)methanol” were not found, methanol synthesis in general involves complex processes. For instance, methanol synthesis using biomass-derived syngas involves multi-variable analysis for prediction and optimization of the methanol yield . Another process involves methanol synthesis from H2 and CO2 with intermediate condensation steps .


Molecular Structure Analysis

The InChI code for “(3-Aminocyclobutyl)methanol” is 1S/C5H11NO/c6-5-1-4 (2-5)3-7/h4-5,7H,1-3,6H2 .


Physical And Chemical Properties Analysis

“(3-Aminocyclobutyl)methanol” is an oil-like substance stored at 4°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Lipid Dynamics in Biological Membranes

Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Research by (Nguyen et al., 2019) using small-angle neutron scattering revealed that methanol enhances the mixing of isotopically distinct lipid vesicles. This finding is crucial for understanding methanol's influence on the structure-function relationship of bilayer composition, particularly in studies of biomembranes and proteolipids.

2. Catalysis in Chemical Synthesis

Methanol plays a role in catalysis for chemical synthesis. (Ozcubukcu et al., 2009) discussed a tris(triazolyl)methanol-Cu(I) structure that serves as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions, important in organic synthesis.

3. Methanol in Fuel Cell Technology

In the realm of renewable energy, methanol has applications in fuel cell technology. A study by (Bettelheim et al., 2004) showed that electropolymerized films of macrocyclic compounds are effective as catalysts in direct methanol fuel cells, enhancing the performance and reducing methanol poisoning compared to traditional platinum-based catalysts.

4. Biological Conversion of Methanol

Methanol is also explored as a substrate for the biological production of chemicals. (Whitaker et al., 2017) engineered Escherichia coli to convert methanol into biomass components, paving the way for its use in sustainable chemical production.

5. Analysis Techniques in Chemistry

Methanol's role in analytical chemistry is highlighted by research on its detection and quantification. (Santos et al., 2017) developed a hybrid electrophoresis device for the electro-oxidation of primary alcohols, including methanol, demonstrating its potential in separation techniques.

Safety And Hazards

“(3-Aminocyclobutyl)methanol” is classified as a dangerous substance. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for “(3-Aminocyclobutyl)methanol” were not found, methanol in general is seeing exciting developments in marine fuels . The demand for conventional methanol is expected to grow due to additional needs in China, MTO, and formaldehyde .

properties

IUPAC Name

(3-aminocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBDSKJVXYMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563946, DTXSID901305399
Record name (3-Aminocyclobutyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutyl)methanol

CAS RN

130369-00-5, 142733-66-2, 1234615-91-8
Record name (3-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1s,3s)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-aminocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 2 pubs.acs.org

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